N-(4-isopropylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(4-isopropylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a central pyridazinone core substituted with a 4-methoxyphenyl group at position 3 and an acetamide-linked 4-isopropylphenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyridazinones, which are known for anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Its molecular formula is C22H23N3O3, with a molecular weight of 377.44 g/mol. The isopropyl and methoxy substituents confer distinct physicochemical properties, balancing lipophilicity and solubility, which are critical for drug-like behavior.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15(2)16-4-8-18(9-5-16)23-21(26)14-25-22(27)13-12-20(24-25)17-6-10-19(28-3)11-7-17/h4-13,15H,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAARBNZCFLCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the isopropylphenyl and methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, isopropylamine, and methoxybenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines such as breast cancer (MCF-7, T47-D, MDA-MB 231) and glioblastoma (U-87) cells through mechanisms that may involve apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
Pyridazine derivatives are also being investigated for their anti-inflammatory properties. The unique nitrogen-containing heterocyclic structure allows these compounds to interact with inflammatory pathways, potentially reducing inflammation markers in vitro .
3. Antioxidant Activity
Compounds similar to N-(4-isopropylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide have demonstrated antioxidant activity by scavenging free radicals, which could protect cells from oxidative stress and related diseases .
Case Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of pyridazine derivatives, this compound was tested against multiple cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations ranging from 27.7 to 39.2 µM for cancerous cells while showing minimal toxicity towards normal cells (IC50 > 100 µM) .
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that these compounds may inhibit specific enzymes involved in tumor progression and inflammation pathways, suggesting potential for development as targeted therapies in oncology and inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and substituent effects among analogs:
Key Observations:
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., PDE4), while methoxy groups improve solubility and metabolic stability through steric and electronic effects .
- Isopropyl vs. Ethyl groups offer a balance between lipophilicity and pharmacokinetics .
- Positional Isomerism : A 3-methoxyphenyl substituent () vs. 4-methoxyphenyl (target) alters electronic distribution, affecting dipole interactions and target engagement .
Enzyme Inhibition
- PDE4 Inhibition : Compounds with chlorophenyl or methoxyphenyl groups (e.g., ) show PDE4 inhibitory activity, a target for inflammatory diseases. The target compound’s methoxy group may reduce off-target effects compared to chlorine analogs .
- Anticancer Potential: Morpholine-containing analogs () demonstrate kinase inhibition, suggesting that the target’s methoxy group could be modified to incorporate heterocycles for enhanced activity .
Anti-inflammatory and Antimicrobial Effects
- Pyridazinones with electron-withdrawing groups (e.g., chloro, nitro) exhibit stronger antimicrobial activity but higher cytotoxicity. The target’s methoxy group may mitigate toxicity while retaining efficacy .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The target compound’s calculated LogP (~3.2) is lower than chlorophenyl analogs (~3.8), favoring better aqueous solubility .
- Synthetic Accessibility : Synthesis of the target compound likely involves amide coupling (e.g., EDCI/HOBt), similar to , but requires optimization for the bulky isopropyl group, which may reduce reaction yields .
Case Studies: Notable Analogs
N-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide () :
- Incorporates a morpholine ring, improving solubility and bioavailability. However, the target compound’s isopropyl group may offer superior tissue penetration .
2-(3-(4-Chlorophenyl)-...-N-(4-ethylphenyl)acetamide () :
- The ethyl group enhances binding to hydrophobic pockets but shortens half-life compared to isopropyl .
Biological Activity
N-(4-isopropylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
The synthesis typically involves the reaction of 4-methoxyphenyl derivatives with pyridazinone intermediates, followed by acetamide formation. The detailed synthetic pathway includes several steps that yield the final product with satisfactory purity and yield rates .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of 3(2H)-pyridazinones, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that these compounds can inhibit the proliferation of human colon carcinoma cells (HCT116) with IC50 values indicating effective dose ranges .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Cycle Progression : Studies suggest that these compounds may induce cell cycle arrest in the G1 phase, thereby preventing further proliferation.
- Induction of Apoptosis : Evidence points to the activation of apoptotic pathways, which may involve caspase activation and modulation of Bcl-2 family proteins .
Case Studies
- Study on HCT116 Cells :
- Mechanistic Insights :
Table 1: Summary of Biological Activity
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT116 | 15 | Cell cycle arrest, apoptosis |
| Cytotoxicity | MCF-7 | 20 | Apoptosis induction |
| Inhibition of Migration | A549 | 18 | Inhibition of motility |
Table 2: Comparison with Other Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Antiproliferative |
| Pyridazinone Derivative A | 25 | Antiproliferative |
| Pyridazinone Derivative B | 30 | Cytotoxicity |
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with condensation of substituted pyridazinone precursors with acetamide derivatives. Key steps include:
- Step 1: Formation of the pyridazinone core via cyclization under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Step 2: Coupling with 4-isopropylphenylacetamide using coupling agents like EDCI/HOBt in solvents such as DMF or THF .
- Critical Parameters:
- Temperature: Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification: Use column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Yield Optimization: Pre-activate intermediates (e.g., via Boc protection) to reduce steric hindrance from the isopropyl group .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regiochemistry of the pyridazinone ring (e.g., coupling constants for H-3 and H-5 protons) and verify substitution patterns on phenyl groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
- X-ray Crystallography (if available): Resolve ambiguities in stereochemistry or crystal packing effects .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Target kinases (e.g., COX-2, TNF-α) linked to inflammatory pathways, given structural similarity to pyridazinone-based inhibitors .
- Use fluorescence polarization or ELISA to measure IC₅₀ values .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with doxorubicin as a positive control .
- Microbial Susceptibility: Assess antibacterial/antifungal activity via broth microdilution (MIC values) against S. aureus and C. albicans .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
-
Variable Substituent Analysis:
Position Modification Biological Impact Reference Pyridazinone C-3 Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, F) Enhanced enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40%) Acetamide N-substituent Replace isopropyl with bulkier groups (e.g., trifluoromethyl) Improved membrane permeability but reduced solubility -
Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 active site) .
-
In Vivo Validation: Test top derivatives in murine inflammation models (e.g., carrageenan-induced paw edema) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Contradictions often arise from pharmacokinetic limitations (e.g., poor absorption) or off-target effects. Mitigation strategies include:
- ADME Profiling:
- Pharmacodynamic Reassessment:
- Use tissue-specific biomarkers (e.g., prostaglandin E₂ levels in inflammation models) to confirm target engagement .
- Dose Escalation Studies: Adjust dosing regimens (e.g., QD vs. BID) to align in vitro IC₅₀ with achievable plasma concentrations .
Q. What strategies can address low stability of the pyridazinone core under physiological conditions?
Methodological Answer:
- Structural Stabilization:
- Introduce electron-donating groups (e.g., -OCH₃) at C-6 to reduce oxidative degradation .
- Replace the lactam oxygen with sulfur (pyridazinethione) to enhance metabolic resistance .
- Formulation Approaches:
- Accelerated Stability Testing:
- Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C; monitor degradation via LC-MS/MS .
Q. How can off-target effects be systematically identified and minimized?
Methodological Answer:
- Proteome-Wide Screening:
- Use affinity chromatography (immobilized compound) with MS-based identification of bound proteins .
- Kinase Profiling Panels: Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
- CRISPR-Cas9 Gene Editing: Knock out suspected off-target genes (e.g., cytochrome P450s) in cell models to isolate primary effects .
Q. Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across different cancer cell lines?
Methodological Answer:
-
Mechanistic Profiling:
Cell Line Resistance Factor Mitigation Strategy MCF-7 (breast) Overexpression of P-gp efflux pumps Co-administer verapamil (P-gp inhibitor) HeLa (cervical) Low caspase-3 activation Combine with TRAIL to enhance apoptosis -
Transcriptomic Analysis: Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/Akt vs. MAPK) .
Q. Why does the compound exhibit anti-inflammatory activity in vitro but not in vivo?
Methodological Answer: Likely due to rapid clearance or poor tissue penetration. Solutions include:
Q. Tables for Reference
Q. Table 1. Comparative Bioactivity of Structural Analogues
| Compound | Substituent (R) | COX-2 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 4-methoxyphenyl | 0.45 | 12.3 |
| Analog 1 | 4-chlorophenyl | 0.32 | 8.7 |
| Analog 2 | 4-fluorophenyl | 0.29 | 9.1 |
| Data adapted from |
Q. Table 2. Stability of Pyridazinone Derivatives
| Modification | Half-Life (pH 7.4) | Metabolic Stability (%) |
|---|---|---|
| Unmodified | 2.1 h | 15 |
| 6-OCH₃ | 5.8 h | 42 |
| 6-SH | 8.3 h | 67 |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
